molecular formula C26H33N3O2 B11477469 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11477469
M. Wt: 419.6 g/mol
InChI Key: PRPWLDQTYNFWOH-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylphenoxy group, and a pyrrolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from commercially available materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This step involves the reaction of an appropriate precursor with reagents such as n-butyllithium and dimethylformamide to form the benzodiazole core.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction, often involving reagents like sodium hydride and an appropriate halide.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the intermediate compound with 3,4-dimethylphenol in the presence of a base such as potassium carbonate.

    Final Assembly:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and benzodiazole moieties, using reagents such as halides or sulfonates.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.

Scientific Research Applications

1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives, such as:

    1-TERT-BUTYL-4-ETHYLBENZENE: This compound has a similar tert-butyl group but lacks the benzodiazole and pyrrolidinone moieties.

    4-TERT-BUTYLPHENYLTRIFLUOROMETHANESULFONATE: This compound contains a tert-butyl group and a phenyl ring but differs in its functional groups.

    1-TERT-BUTYL-3-(3-METHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: This compound shares the tert-butyl group and aromatic structure but has a different core structure.

The uniqueness of 1-TERT-BUTYL-4-{1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H33N3O2/c1-18-11-12-21(15-19(18)2)31-14-8-13-28-23-10-7-6-9-22(23)27-25(28)20-16-24(30)29(17-20)26(3,4)5/h6-7,9-12,15,20H,8,13-14,16-17H2,1-5H3

InChI Key

PRPWLDQTYNFWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)C

Origin of Product

United States

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